molecular formula C23H24N8O B269726 4-[2-[(E)-(2-methylindol-3-ylidene)methyl]hydrazinyl]-6-morpholin-4-yl-N-phenyl-1,3,5-triazin-2-amine

4-[2-[(E)-(2-methylindol-3-ylidene)methyl]hydrazinyl]-6-morpholin-4-yl-N-phenyl-1,3,5-triazin-2-amine

Numéro de catalogue B269726
Poids moléculaire: 428.5 g/mol
Clé InChI: MFZFJAFAQDGHBA-CYVLTUHYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-[2-[(E)-(2-methylindol-3-ylidene)methyl]hydrazinyl]-6-morpholin-4-yl-N-phenyl-1,3,5-triazin-2-amine, commonly known as MITA, is a novel triazine compound that has been extensively studied for its potential use in scientific research. MITA is a small molecule inhibitor that has shown promising results in various biological assays, making it a potential candidate for the development of innovative therapeutic agents.

Mécanisme D'action

The mechanism of action of MITA involves the inhibition of several kinases, including AKT and ERK. MITA has been shown to bind to the ATP-binding site of these kinases, thereby preventing their activation and downstream signaling. This inhibition of kinase activity leads to a decrease in cancer cell proliferation and survival.
Biochemical and Physiological Effects
MITA has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. MITA has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is critical for tumor growth and metastasis. Additionally, MITA has been shown to enhance the immune response, making it a potential candidate for immunotherapy.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of MITA is its ability to selectively inhibit kinases involved in cancer cell proliferation and survival. This selectivity makes it a potentially safer alternative to traditional chemotherapy drugs, which often have significant side effects. However, one limitation of MITA is its poor solubility in aqueous solutions, which can limit its effectiveness in certain biological assays.

Orientations Futures

There are several potential future directions for the study of MITA. One potential direction is the development of novel therapeutic agents based on MITA. Several derivatives of MITA have been synthesized and tested for their biological activity, and further optimization of these compounds could lead to the development of more effective cancer treatments. Additionally, the study of the immune-modulating effects of MITA could lead to the development of new immunotherapeutic agents. Finally, the study of the structure-activity relationship of MITA could provide insights into the design of more selective kinase inhibitors.

Méthodes De Synthèse

The synthesis of MITA involves the reaction of 2-methylindole with hydrazine hydrate to form 2-(2-methylindol-3-yl)hydrazine. This intermediate is then reacted with 4-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)aniline in the presence of a coupling agent to produce MITA. The synthesis of MITA is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity.

Applications De Recherche Scientifique

MITA has been extensively studied for its potential use in scientific research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. MITA has also been shown to inhibit the activity of several kinases, including AKT and ERK, which are key signaling molecules involved in cancer cell proliferation and survival.

Propriétés

Nom du produit

4-[2-[(E)-(2-methylindol-3-ylidene)methyl]hydrazinyl]-6-morpholin-4-yl-N-phenyl-1,3,5-triazin-2-amine

Formule moléculaire

C23H24N8O

Poids moléculaire

428.5 g/mol

Nom IUPAC

4-[2-[(E)-(2-methylindol-3-ylidene)methyl]hydrazinyl]-6-morpholin-4-yl-N-phenyl-1,3,5-triazin-2-amine

InChI

InChI=1S/C23H24N8O/c1-16-19(18-9-5-6-10-20(18)25-16)15-24-30-22-27-21(26-17-7-3-2-4-8-17)28-23(29-22)31-11-13-32-14-12-31/h2-10,15,24H,11-14H2,1H3,(H2,26,27,28,29,30)/b19-15-

Clé InChI

MFZFJAFAQDGHBA-CYVLTUHYSA-N

SMILES isomérique

CC\1=NC2=CC=CC=C2/C1=C\NNC3=NC(=NC(=N3)NC4=CC=CC=C4)N5CCOCC5

SMILES

CC1=NC2=CC=CC=C2C1=CNNC3=NC(=NC(=N3)NC4=CC=CC=C4)N5CCOCC5

SMILES canonique

CC1=NC2=CC=CC=C2C1=CNNC3=NC(=NC(=N3)NC4=CC=CC=C4)N5CCOCC5

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.